

Application Notes and Protocols for the Preparation of CGP52411 Stock Solutions

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Compound of Interest

Compound Name: CGP52411

Cat. No.: B129169

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Introduction

CGP52411, also known as DAPH (4,5-Dianilinophthalimide), is a potent and selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) with an IC_{50} of 0.3 μ M. [1][2][3][4] It plays a significant role in cancer research by inhibiting EGFR signal transduction pathways, which are often deregulated in various hyperproliferative diseases. [3][5] Beyond its anticancer properties, **CGP52411** has also been shown to inhibit and reverse the formation of β -amyloid (A β 42) fibril aggregates associated with Alzheimer's disease. [1][2]

Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo study to ensure the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of **CGP52411** stock solutions.

Physicochemical and Solubility Data

Properly dissolving **CGP52411** is essential for its biological activity. The compound is a yellow to orange solid powder. [5] It is readily soluble in Dimethyl Sulfoxide (DMSO) but has limited solubility in ethanol. [2][6] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility. [5][7]

Property	Value	Citations
Molecular Formula	C ₂₀ H ₁₅ N ₃ O ₂	[1][5]
Molecular Weight	329.35 g/mol	[1][4][5]
CAS Number	145915-58-8	[1][5]
Appearance	Solid, Yellow to orange powder	[5][7]
Solubility in DMSO	100 mg/mL (303.63 mM)	[5][7]
Solubility in Ethanol	<8.23 mg/mL	[6]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution, a common starting concentration for subsequent dilutions.

Materials:

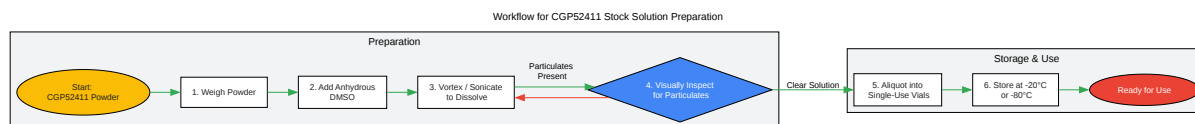
- **CGP52411** powder
- Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- Sterile microcentrifuge tubes or amber glass vials with tight-fitting caps
- Calibrated micropipettes and sterile, filtered pipette tips
- Vortex mixer
- Ultrasonic bath (optional, but recommended)[5][7]

Procedure:

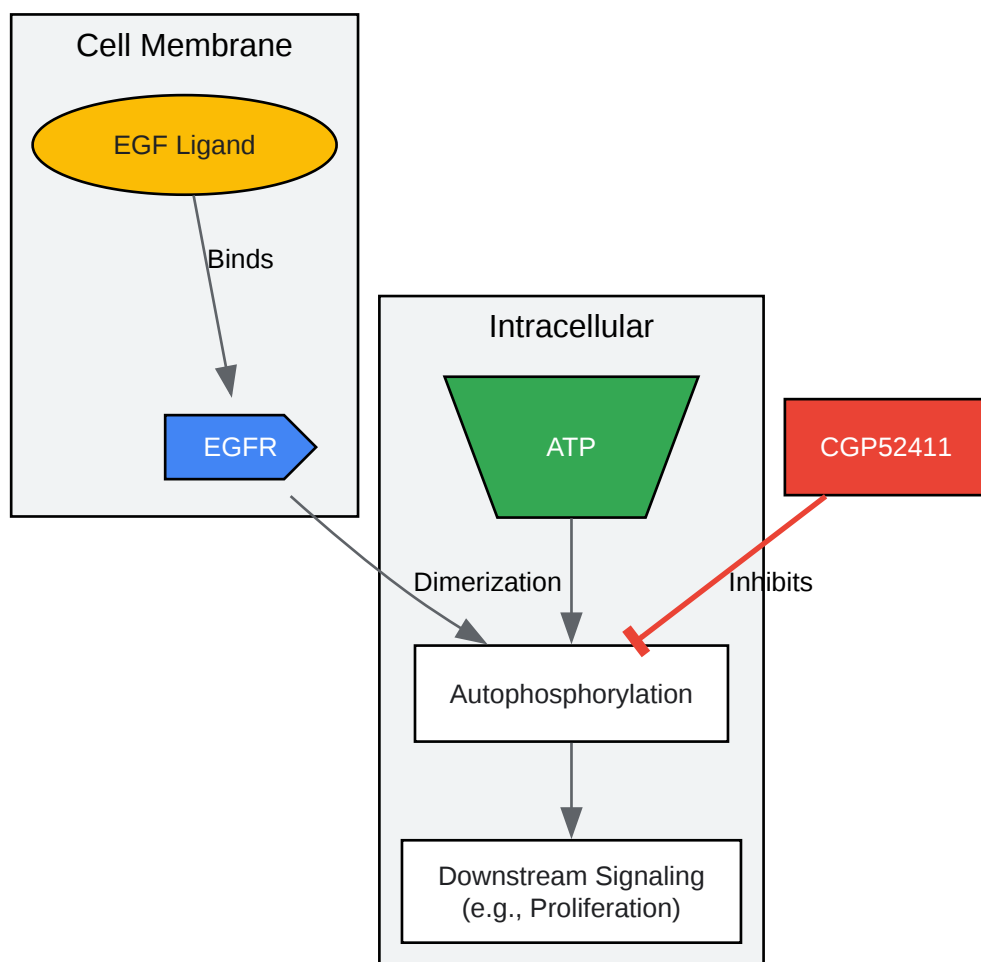
- Pre-handling: Before opening the vial, gently tap it on a hard surface to ensure all the **CGP52411** powder has settled at the bottom. Allow the product to equilibrate to room

temperature for at least 60 minutes before opening.

- **Weighing:** On a calibrated analytical balance, carefully weigh the desired amount of **CGP52411** powder into a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.29 mg of the compound.
- **Solvent Addition:** Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the **CGP52411** powder.
- **Dissolution:** Tightly cap the vial and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particulates remain.
- **Sonication (If Necessary):** If the compound does not fully dissolve with vortexing, place the vial in an ultrasonic bath for several minutes to aid dissolution.^{[5][6]}
- **Storage:** Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. This prevents contamination and degradation from repeated freeze-thaw cycles.^{[5][7]} Store the aliquots as recommended in the "Storage and Stability" section below.



CGP52411 Mechanism of Action



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